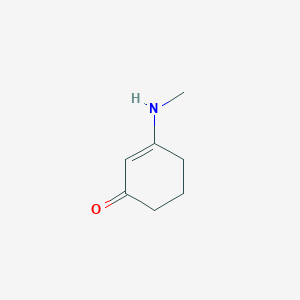![molecular formula C10H17ClN6S B14631813 N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea CAS No. 56922-04-4](/img/structure/B14631813.png)
N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a butyl group, a chloro group, a dimethylamino group, and a thiourea moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4-chloro-6-(dimethylamino)-1,3,5-triazine with N-butylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature and pH being carefully controlled.
Major Products Formed
Substitution Products: New triazine derivatives with different substituents.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
Hydrolysis Products: Corresponding amine and thiourea derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The triazine ring and thiourea moiety play crucial roles in binding to the target molecules and exerting the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butyl-N’-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]thiourea
- N-Butyl-N’-[4-chloro-6-(propylamino)-1,3,5-triazin-2-yl]thiourea
Uniqueness
N-Butyl-N’-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
56922-04-4 |
|---|---|
Fórmula molecular |
C10H17ClN6S |
Peso molecular |
288.80 g/mol |
Nombre IUPAC |
1-butyl-3-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C10H17ClN6S/c1-4-5-6-12-10(18)16-8-13-7(11)14-9(15-8)17(2)3/h4-6H2,1-3H3,(H2,12,13,14,15,16,18) |
Clave InChI |
MPMUWKNJWAVAPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)NC1=NC(=NC(=N1)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


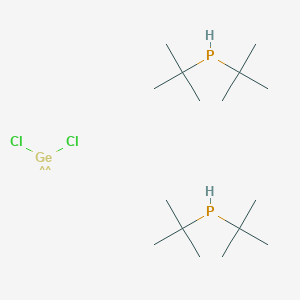
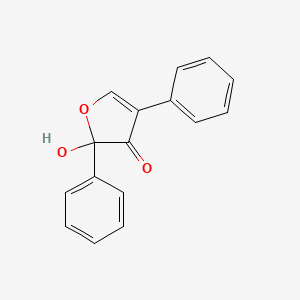
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
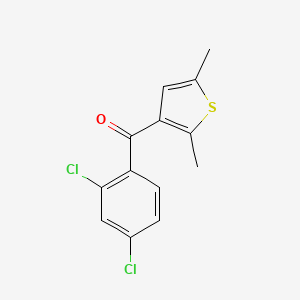
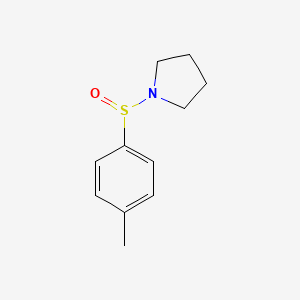
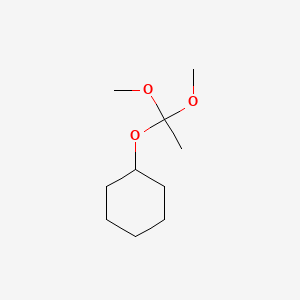
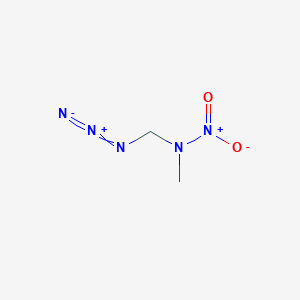


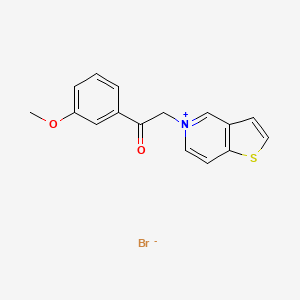
![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)
